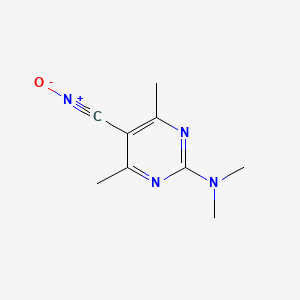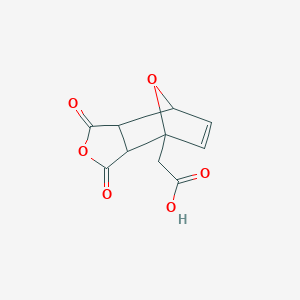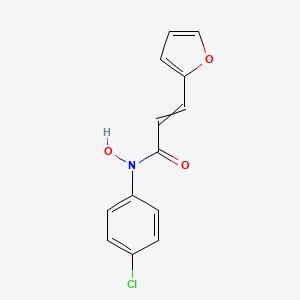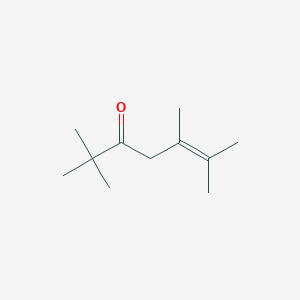
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a deca-diene-dione backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form dibenzylideneacetone.
Michael Addition: The dibenzylideneacetone undergoes a Michael addition with another molecule of benzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.
類似化合物との比較
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione: Unique due to its four phenyl groups and deca-diene-dione backbone.
Dibenzylideneacetone: Similar structure but lacks the additional phenyl groups.
Tetraphenylethylene: Contains four phenyl groups but has a different backbone structure.
特性
CAS番号 |
7178-46-3 |
|---|---|
分子式 |
C34H30O2 |
分子量 |
470.6 g/mol |
IUPAC名 |
(1E,9E)-1,5,6,10-tetraphenyldeca-1,9-diene-3,8-dione |
InChI |
InChI=1S/C34H30O2/c35-31(23-21-27-13-5-1-6-14-27)25-33(29-17-9-3-10-18-29)34(30-19-11-4-12-20-30)26-32(36)24-22-28-15-7-2-8-16-28/h1-24,33-34H,25-26H2/b23-21+,24-22+ |
InChIキー |
WPCZNBIAAISDAR-MBALSZOMSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC(C(C2=CC=CC=C2)CC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)C(CC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)


![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)

![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)







